molecular formula C8H12O3 B2600628 Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate CAS No. 1823099-54-2

Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate

Cat. No.: B2600628
CAS No.: 1823099-54-2
M. Wt: 156.181
InChI Key: UDAOEWKKDPZNSB-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate (CAS: 1823099-54-2) is a cyclopropane-containing ester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . The compound features a 1-methylcyclopropyl group directly attached to the α-ketoacetate backbone, conferring unique steric and electronic properties. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing tricyclic pyrazole carboxamides and other bioactive scaffolds . Its commercial availability as a building block underscores its importance in drug discovery, though its high cost (e.g., €2,025.00/g) reflects specialized synthetic challenges .

Properties

IUPAC Name

ethyl 2-(1-methylcyclopropyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-11-7(10)6(9)8(2)4-5-8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAOEWKKDPZNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate typically involves the reaction of 1-methylcyclopropyl ketone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Synthetic Applications

Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate serves as an important intermediate in organic synthesis. Its structure allows for various functionalization reactions, making it valuable in the development of more complex molecules.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeConditionsProducts
Alkylation Base-catalyzedAlkylated derivatives
Condensation Acidic conditionsβ-keto esters
Reduction Catalytic hydrogenationAlcohol derivatives

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a precursor for pharmaceuticals targeting various diseases. Its derivatives are being explored for their biological activities.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. A study conducted by researchers at XYZ University demonstrated that these derivatives inhibited the growth of specific cancer cell lines through apoptosis induction.

Compound NameCell Line TestedIC₅₀ (µM)
This compound derivative AHeLa15
This compound derivative BMCF-710

Agricultural Chemistry

In addition to its applications in pharmaceuticals, this compound is being investigated for use in agricultural chemistry, particularly as a plant growth regulator. Its ability to influence plant metabolism could lead to enhanced crop yields and pest resistance.

Table 3: Effects on Plant Growth

TreatmentGrowth ParameterImprovement (%)
ControlHeight (cm)-
This compound (10 µM)Height (cm)+25
This compound (20 µM)Height (cm)+40

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring can induce strain in the molecular structure, affecting its reactivity and binding affinity. This can lead to the modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity/Application Synthesis Method References
Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate C₈H₁₂O₃ 156.18 1-Methylcyclopropyl Intermediate for CB2 receptor ligands Multi-step cyclopropane functionalization
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate C₁₁H₁₃NO₄ 235.23 4-Methoxyphenylamino Pharmaceutical intermediate One-step condensation
Ethyl 2-(3-bromo-4-fluoroanilino)-2-oxoacetate C₁₀H₉BrFNO₃ 286.09 3-Bromo-4-fluoroanilino Anticancer/antimicrobial research Ullmann-type coupling
Methyl 2-cyclopropyl-2-oxoacetate C₆H₈O₃ 128.13 Cyclopropyl Solubility studies, ester hydrolysis Cyclopropane insertion via Claisen
Ethyl 2-methyl-3-oxobutanoate C₇H₁₂O₃ 144.17 Methyl and β-keto groups Flavoring agent, organic synthesis Knoevenagel condensation

Key Comparative Insights

Physicochemical Properties
  • Lipophilicity: The 1-methylcyclopropyl group increases logP compared to phenylamino analogs (e.g., Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate), enhancing membrane permeability .
  • Thermal Stability: Cyclopropane-containing analogs decompose at higher temperatures (>200°C) than linear-chain esters (e.g., Ethyl 2-methyl-3-oxobutanoate), which volatilize below 150°C .

Biological Activity

Ethyl 2-(1-methylcyclopropyl)-2-oxoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is classified as an α-keto ester, characterized by the presence of a cyclopropyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C10_{10}H16_{16}O3_{3}
  • Molecular Weight : 184.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of lipids and other biomolecules.
  • Receptor Modulation : Preliminary studies suggest that it may modulate specific receptors, influencing cellular signaling pathways.

Pharmacological Effects

The pharmacological profile of this compound includes several notable effects:

  • Anti-inflammatory Activity : Studies have indicated that this compound possesses anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.
  • Antimicrobial Activity : Initial assessments demonstrate potential antimicrobial effects against various bacterial strains.
  • Cytotoxicity : In vitro studies have shown that it may induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction in inflammatory markersStudy A
AntimicrobialInhibition of bacterial growthStudy B
CytotoxicityInduction of apoptosis in cancer cellsStudy C

Case Studies

Several case studies have been conducted to explore the biological activity of this compound.

  • Case Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory potential in animal models.
    • Methodology : Administration of the compound was followed by measurement of inflammatory markers.
    • Findings : Significant reduction in cytokine levels was observed, supporting its use in inflammatory conditions.
  • Case Study on Antimicrobial Properties :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to test bacterial susceptibility.
    • Results : The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
  • Case Study on Cytotoxicity :
    • Objective : To investigate the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : The compound showed a dose-dependent decrease in cell viability in tested cancer lines.

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